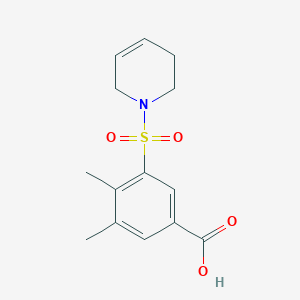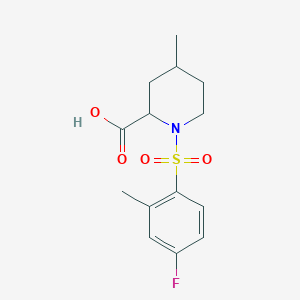![molecular formula C5H4F3N3O2S B6645351 2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid, commonly known as TTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. TTA is a small molecule that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of TTA is not fully understood, but it is believed to act by modulating various signaling pathways in cells. TTA has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. TTA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
TTA has been shown to exhibit a wide range of biochemical and physiological effects. In animal models, TTA has been shown to reduce tumor growth and inflammation, improve glucose tolerance and insulin sensitivity, and reduce body weight and fat mass. TTA has also been shown to protect against oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TTA is its high potency and selectivity, which makes it an ideal tool for studying various biological processes. TTA is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of TTA is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on TTA. One area of interest is the development of new TTA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of TTA's potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of TTA and its effects on various signaling pathways in cells.
Synthesemethoden
TTA can be synthesized using various methods, including the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with chloroacetic acid in the presence of a suitable catalyst. The reaction yields TTA as a white crystalline solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
TTA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, TTA has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. TTA has also been investigated for its potential use in the treatment of diabetes and obesity, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-10-11-4(14-3)9-1-2(12)13/h1H2,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWILFRDPCAAIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)

![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)

![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)

![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
